molecular formula C9H9NO5 B8328220 4-Methoxycarbonylmethyl-3-nitrophenol

4-Methoxycarbonylmethyl-3-nitrophenol

Cat. No. B8328220
M. Wt: 211.17 g/mol
InChI Key: HPENIXPTZDLZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycarbonylmethyl-3-nitrophenol is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxycarbonylmethyl-3-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxycarbonylmethyl-3-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methoxycarbonylmethyl-3-nitrophenol

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 2-(4-hydroxy-2-nitrophenyl)acetate

InChI

InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3

InChI Key

HPENIXPTZDLZMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-methoxycarbonylmethyl-3-nitrophenyl benzoate (26.2 g, 79 mmol) in methanol (600 mL) at 20° C. was added, dropwise over 0.3 h, a solution of sodium methoxide (4.7 g, 87 mmol) in methanol (300 mL). The resulting mixture was stirred at 20° C. for 2 h then at 50° C. for 1 h. The solution was concentrated to 200 mL in vacuo, then poured into water (1 L) and extracted with ether-hexane (1:5, 500 mL). The aqueous phase was neutralised with 2 M hydrochloric acid, then extracted with dichloromethane (6×300 mL). The combined dichloromethane extracts were dried (Na2SO4) and evaporated in vacuo to give a semi-solid, which was triturated with ether-hexane (1:3, 2×100 mL) to give the title compound (15.3 g, 85%) as a yellow solid.
Name
4-methoxycarbonylmethyl-3-nitrophenyl benzoate
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

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COC(=O)Cc1ccc(OC(=O)c2ccccc2)cc1[N+](=O)[O-]
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